[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride
Overview
Description
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride is an organic compound with the molecular formula C8H10F2N2OCl It is a derivative of benzylhydrazine, where the benzyl group is substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products. The general steps are as follows:
Reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine: This step involves the nucleophilic addition of hydrazine to the carbonyl group of the aldehyde, forming the hydrazone intermediate.
Hydrolysis and formation of the hydrochloride salt: The hydrazone intermediate is then hydrolyzed to form the hydrazine derivative, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride involves its interaction with molecular targets and pathways within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition or activation of specific enzymes and signaling pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzylhydrazine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)benzylhydrazine dihydrochloride: A dihydrochloride salt form of the compound.
4-(Difluoromethoxy)-3-methoxybenzylhydrazine: A derivative with an additional methoxy group on the benzene ring
Uniqueness
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O.ClH/c9-8(10)13-7-3-1-6(2-4-7)5-12-11;/h1-4,8,12H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUQCIAEKVVFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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